molecular formula C22H20BrN3O4S2 B12624822 Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester

Cat. No.: B12624822
M. Wt: 534.4 g/mol
InChI Key: ZSHBODXRPKCJMZ-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a brominated thienyl group, a phenylsulfonyl-substituted pyrrolopyridine, and a carbamate ester. Its intricate molecular architecture makes it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolopyridine structure, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The bromination of the thienyl group is achieved using brominating agents such as N-bromosuccinimide (NBS). Finally, the carbamate ester is formed by reacting the intermediate with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1. Inhibition of Protein Kinases
Carbamic acid derivatives are often investigated for their biological properties, particularly as potential inhibitors of specific protein kinases involved in cancer and inflammatory diseases. The presence of the phenylsulfonyl and pyrrolopyridine groups is believed to enhance its inhibitory activity against these kinases, making it a candidate for further pharmacological studies.

2. Anticancer Potential
Research indicates that compounds with similar structural features have shown promise in cancer therapy. For instance, certain pyrrolidine derivatives have demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cell lines . The specific interactions facilitated by the unique structural components of carbamic acid may enhance its efficacy against various cancer types.

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that can be optimized based on available starting materials. The reactivity of carbamic acid derivatives generally includes nucleophilic attacks on the carbonyl carbon of the carbamate group, leading to hydrolysis under acidic or basic conditions or substitution reactions with nucleophiles.

Case Studies and Research Findings

Recent studies have explored the efficacy of carbamic acid derivatives in various biological contexts:

  • Cancer Cell Lines : In vitro studies have shown that derivatives similar to carbamic acid can induce cytotoxic effects in specific tumor cell lines. For example, one study demonstrated that certain pyrrolidine derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like bleomycin .
  • Kinase Inhibition : Another research effort highlighted the role of specific functional groups in enhancing kinase inhibition properties. The structure–activity relationship studies indicated that modifications in the phenylsulfonyl group could significantly impact the compound's inhibitory effectiveness against target kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenylsulfonyl group is known to interact with enzyme active sites, potentially inhibiting their activity. The brominated thienyl group may also play a role in binding to biological macromolecules, affecting their function. The exact pathways and targets are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, N-[3-bromo-4-[(4-chloro-5H-1,2,3-dithiazol-5-ylidene)amino]-2-cyanophenyl]-, 1,1-dimethylethyl ester
  • N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid 1,1-dimethylethyl ester
  • Carbamic acid, N-[2-[(3-amino-5-bromo-2-pyridinyl)oxy]ethyl]-N-(1-methylethyl)-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester is unique due to its combination of a brominated thienyl group and a phenylsulfonyl-substituted pyrrolopyridine. This unique structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Biological Activity

Carbamic acid, N-[4-bromo-5-[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester (commonly referred to as the compound herein) is a complex organic molecule with significant potential in medicinal chemistry. This compound features a unique combination of heterocycles and functional groups that enhance its biological activity, particularly as an inhibitor of protein kinases involved in cancer and inflammatory pathways.

Chemical Structure and Properties

The molecular formula of the compound is C22H21BrN3O4S2C_{22}H_{21}BrN_{3}O_{4}S_{2}, with a molecular weight of approximately 534.4 g/mol. Its structure includes:

  • A pyrrolopyridine core
  • A brominated thienyl group
  • A phenylsulfonyl moiety

These structural features contribute to its reactivity and potential biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases. The phenylsulfonyl group is known to interact with enzyme active sites, potentially blocking their activity. The brominated thienyl group may also facilitate binding to biological macromolecules, influencing their function. Ongoing research aims to elucidate the precise pathways and molecular targets involved in its action.

Inhibition of Protein Kinases

Research indicates that this compound has shown promise as a potential inhibitor of various protein kinases, which play critical roles in cellular signaling pathways associated with cancer and inflammation. The presence of the phenylsulfonyl and pyrrolopyridine groups likely contributes to its inhibitory activity against certain kinases.

Case Studies and Experimental Findings

Recent studies have demonstrated the compound's efficacy in inhibiting specific signaling pathways:

  • In vitro studies have shown that the compound can inhibit pMAPK (phosphorylated mitogen-activated protein kinase) levels in liver and lung tissues by 57-99% depending on dosage.
Dosage (mg/kg)Liver pMAPK Inhibition (%)Lung pMAPK Inhibition (%)
105786
307991
1009199

These results suggest that the compound exhibits dose-dependent inhibition of pMAPK, which is crucial for various cellular functions and disease processes.

Toxicological Assessment

In toxicity studies involving animal models, signs of toxicity were observed at higher doses (100 mg/kg), indicating a maximum tolerated dose. The pharmacokinetic parameters were evaluated through serial blood sampling, showing comparable systemic exposure between oral and intravenous routes.

Properties

Molecular Formula

C22H20BrN3O4S2

Molecular Weight

534.4 g/mol

IUPAC Name

tert-butyl N-[5-[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-4-yl]-4-bromothiophen-2-yl]carbamate

InChI

InChI=1S/C22H20BrN3O4S2/c1-22(2,3)30-21(27)25-18-13-17(23)19(31-18)15-9-11-24-20-16(15)10-12-26(20)32(28,29)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,25,27)

InChI Key

ZSHBODXRPKCJMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(S1)C2=C3C=CN(C3=NC=C2)S(=O)(=O)C4=CC=CC=C4)Br

Origin of Product

United States

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